molecular formula C24H58N2O5S B8235478 Diazanium;1-dodecoxydodecane;sulfate

Diazanium;1-dodecoxydodecane;sulfate

Cat. No.: B8235478
M. Wt: 486.8 g/mol
InChI Key: AOLMPVPUFVWGPN-UHFFFAOYSA-N
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Description

Diazanium;1-dodecoxydodecane;sulfate is a chemical compound with the molecular formula C7H8ClN5O2S and a molecular weight of 261.68872 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Diazanium;1-dodecoxydodecane;sulfate involves several steps. One common method includes the reaction of 6-chloropurine with sulfonic acid and dimethylamine under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Diazanium;1-dodecoxydodecane;sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.

    Hydrolysis: The sulfonic acid group can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Scientific Research Applications

Diazanium;1-dodecoxydodecane;sulfate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of other purine derivatives, which are important in various chemical reactions and studies.

    Biology: The compound has been studied for its potential antitumor activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer.

    Industry: The compound is used in the production of other chemicals and pharmaceuticals, serving as an intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of Diazanium;1-dodecoxydodecane;sulfate involves its interaction with cellular targets. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also inhibit certain enzymes involved in cellular metabolism, further contributing to its antitumor effects .

Comparison with Similar Compounds

Diazanium;1-dodecoxydodecane;sulfate can be compared with other purine derivatives, such as:

    6-Chloropurine: Similar in structure but lacks the sulfonic acid and dimethylamide groups.

    6-Mercaptopurine: Another purine derivative with antitumor properties, but with a different mechanism of action.

    Azaserine: Known for its antitumor properties and often studied in combination with this compound for synergistic effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

diazanium;1-dodecoxydodecane;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O.2H3N.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;2*1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLMPVPUFVWGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCCCCCCCCCCC.[NH4+].[NH4+].[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H58N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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